Einecs 256-836-3

Description

Historical Evolution of Plasticizers and the Emergence of Dibenzoates

The use of plasticizers, substances added to materials to increase their flexibility and durability, dates back to the 19th century. The initial applications were often serendipitous discoveries, but with the rise of synthetic polymers like polyvinyl chloride (PVC) in the early 20th century, the need for effective plasticizers became paramount. For many decades, phthalate (B1215562) esters, particularly di(2-ethylhexyl) phthalate (DEHP), dominated the market due to their excellent performance and low cost.

However, concerns regarding the potential adverse health effects of phthalates began to surface, leading to increased regulatory scrutiny and a demand for safer alternatives. This spurred significant research and development into non-phthalate plasticizers. Among the various classes of compounds investigated, dibenzoates emerged as a promising alternative. Benzoate (B1203000) plasticizers have been recognized for their utility in polyvinyl chloride applications since the 1940s. google.com Historically, diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB) have been widely known and used in various applications, including the ethylene (B1197577) industry. google.com The shift towards dibenzoates was driven by their favorable toxicological profiles and performance characteristics.

Rationale for Research on Diethylene Glycol Dibenzoate as an Alternative Plasticizer

The scientific inquiry into diethylene glycol dibenzoate as a substitute for traditional plasticizers is founded on several key properties. Compared to the long-standing industry standard, dioctyl phthalate (DOP), which has come under scrutiny for potential carcinogenic effects, diethylene glycol dibenzoate (DEDB) presents a more favorable profile. patsnap.com Research has highlighted its desirable characteristics, which include good compatibility with a variety of polymers, notable cold resistance, and antistatic properties. patsnap.com

Furthermore, DEDB exhibits remarkable anti-pollution performance, outstanding thermal stability, and low volatility. patsnap.com These attributes are critical for maintaining the integrity and longevity of the plasticized material. Its good photochromic resistance is another advantage. patsnap.com From a performance standpoint, diethylene glycol dibenzoate is recognized as a high-solvency plasticizer, a crucial factor in many PVC applications. google.com The compound's effectiveness in plasticizing PVC is a primary driver for its adoption.

The following table summarizes the key performance characteristics of Diethylene Glycol Dibenzoate that make it a subject of academic and industrial interest as an alternative plasticizer:

| Property | Description |

| Compatibility | Shows excellent compatibility with polymers such as polyvinyl chloride (PVC) and polyvinyl acetate (B1210297). patsnap.comatamanchemicals.com |

| Thermal Stability | Possesses outstanding thermal stability, making it suitable for high-temperature applications. patsnap.comatamanchemicals.com |

| Low Volatility | Exhibits low volatility, which contributes to the durability and longevity of the final product. patsnap.com |

| Cold Resistance | Demonstrates good cold resistance, enhancing the performance of materials in low-temperature environments. patsnap.com |

| Solvency | Acts as a high-solvency plasticizer, which is beneficial for processing and application. google.com |

| Pollution Resistance | Offers good resistance to pollution, maintaining the appearance and integrity of the material. atamanchemicals.com |

The following table provides a comparative overview of Diethylene Glycol Dibenzoate with a traditional phthalate plasticizer, highlighting the rationale for its consideration as a viable alternative.

| Feature | Diethylene Glycol Dibenzoate (DEGDB) | Di(2-ethylhexyl) phthalate (DEHP) |

| Chemical Class | Dibenzoate | Phthalate |

| Primary Advantage | Considered a safer, environmentally friendly alternative with low toxicity. patsnap.com | Historically the most common plasticizer with well-established performance. mdpi.com |

| Health Concerns | Generally considered to have a lower toxicity profile. | Suspected endocrine disruptor and potential carcinogen. patsnap.commdpi.com |

| Performance in PVC | Effective plasticizer with good compatibility and thermal stability. patsnap.commdpi.com | Excellent plasticizing effectiveness. mdpi.com |

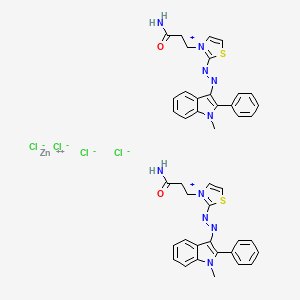

Structure

3D Structure of Parent

Properties

CAS No. |

50905-71-0 |

|---|---|

Molecular Formula |

C42H40Cl4N10O2S2Zn |

Molecular Weight |

988.2 g/mol |

IUPAC Name |

zinc;3-[2-[(1-methyl-2-phenylindol-3-yl)diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride |

InChI |

InChI=1S/2C21H19N5OS.4ClH.Zn/c2*1-25-17-10-6-5-9-16(17)19(20(25)15-7-3-2-4-8-15)23-24-21-26(13-14-28-21)12-11-18(22)27;;;;;/h2*2-10,13-14H,11-12H2,1H3,(H-,22,27);4*1H;/q;;;;;;+2/p-2 |

InChI Key |

WBQPLFDPSZNURW-UHFFFAOYSA-L |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=CS4)CCC(=O)N.CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=CS4)CCC(=O)N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Synthesis and Reaction Mechanisms of Diethylene Glycol Dibenzoate

Direct Esterification Pathways

The principal method for synthesizing diethylene glycol dibenzoate is through the direct esterification of its constituent molecules. This process involves the reaction of an alcohol with a carboxylic acid to form an ester and water.

Benzoic Acid and Diethylene Glycol Esterification

The efficiency, rate, and yield of the esterification process are significantly influenced by the choice of catalyst. Various catalytic systems have been researched and optimized to enhance the production of diethylene glycol dibenzoate. These systems are broadly categorized into protonic acids, solid acids, organometallic compounds, and heteropolyacids.

Protonic acids are common catalysts in esterification due to their ability to donate protons and activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Sulfuric Acid (H₂SO₄): Traditionally, sulfuric acid has been used as a catalyst for DEDB synthesis. google.com However, its use is associated with several drawbacks, including equipment corrosion, environmental concerns, and the formation of dark-colored products, which necessitates complex post-reaction purification processes. google.com

p-Toluenesulfonic Acid (PTSA): As a strong organic acid, p-toluenesulfonic acid is an effective catalyst for this reaction. google.comgoogle.com Research utilizing microwave irradiation has shown that PTSA can achieve high yields of over 97%. researchgate.net Optimal conditions in one study were identified as a molar ratio of benzoic acid to diethylene glycol of 2.3:1, a PTSA concentration of 5% by mass, a microwave power of 600 W, and a reaction time of 15 minutes at 190°C. researchgate.net PTSA can also be used in combination with other acids, such as hydrochloric acid. google.com

Hydrochloric Acid (HCl): Hydrochloric acid is another protonic acid used to catalyze the synthesis of DEDB. google.com In one documented process, 1000g of benzoic acid and 480g of diethylene glycol were reacted with 32g of HCl as the catalyst. google.compatsnap.com The reaction was conducted at 90-100°C for 6-8 hours, using cyclohexane (B81311) as a water-carrying agent to remove the water byproduct. google.compatsnap.com

| Catalyst | Reactant Ratio (Benzoic Acid:DEG) | Catalyst Loading | Temperature (°C) | Time | Key Findings/Yield | Citation |

|---|---|---|---|---|---|---|

| p-Toluenesulfonic Acid (PTSA) | 2.3:1 (molar) | 5% (by mass) | 190 | 15 min | Yield >97% under microwave irradiation. | researchgate.net |

| Hydrochloric Acid (HCl) | 2:1.1 (weight) | ~2.2% (of reactants) | 90-100 | 6-8 h | Used with cyclohexane as a water-carrying agent. | google.compatsnap.com |

| HCl and PTSA mixture | 2:1.1 (weight) | ~2% (total acid) | 95-110 | 10-15 h | Effective as a mixed catalyst system. | google.com |

Solid acid catalysts offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and environmental impact. researchgate.netgoogle.com

SO₄²⁻/Si-Zr-RCL: A solid superacid, SO₄²⁻/Si-Zr-RCL, has been successfully employed for DEDB synthesis. researchgate.netgoogle.comresearchgate.netguidechem.com Optimal conditions for this catalyst were found to be a reaction temperature of 165°C for 3.5 hours with n-butanol as a water-carrying agent. researchgate.net The catalyst loading was 1.2% of the total weight of the initial materials, and the molar ratio of n-butanol to diethylene glycol to benzoic acid was 0.4:0.5:1. researchgate.net This system achieved a benzoic acid conversion of 98.8% and the catalyst could be easily recovered and reused. researchgate.netresearchgate.net

SO₄²⁻/ZrO₂/SiO₂: The use of a SO₄²⁻/ZrO₂/SiO₂ solid acid catalyst has been disclosed in a patented process. patsnap.com This method is notable for eliminating the need for subsequent neutralization and washing steps, achieving a high DEDB yield of 98.6% and an esterification rate of 99.5%. patsnap.com Other related solid superacids, such as SO₄²⁻/TiO₂, have also been reported as effective catalysts for this type of esterification. google.comgoogle.com

| Catalyst | Reactant Ratio | Catalyst Loading | Temperature (°C) | Time | Key Findings/Yield | Citation |

|---|---|---|---|---|---|---|

| SO₄²⁻/Si-Zr-RCL | Benzoic Acid:DEG = 1:0.5 (molar) | 1.2% (of total reactants) | 165 | 3.5 h | Benzoic acid conversion of 98.8%. Catalyst is reusable. | researchgate.net |

| SO₄²⁻/ZrO₂/SiO₂ | Not Specified | Not Specified | Not Specified | Not Specified | Yield of 98.6%; Esterification rate of 99.5%. Eliminates neutralization/washing steps. | patsnap.com |

Organometallic compounds, particularly those based on tin and titanium, are effective catalysts for esterification. google.comgoogle.comgoogle.com

Tetrabutyl Titanate (Ti(OBu)₄): This titanium-based catalyst is widely used for DEDB synthesis. google.compatsnap.com In one laboratory-scale synthesis, a 98.13% esterification rate was achieved by reacting benzoic acid and diethylene glycol (2:1.05 molar ratio) with 0.6% tetrabutyl titanate (by total reactant mass). patsnap.com The process involved refluxing at 160-180°C followed by heating under vacuum at 200-220°C. patsnap.com Increasing the diethylene glycol ratio to a molar ratio of 2:1.2 with the same catalyst loading increased the esterification rate to 99.26%. patsnap.com

Tin Protoxide (Stannous Oxide, SnO): Tin(II) oxide is used as an esterification catalyst. atamanchemicals.comknowde.com Studies have indicated its high catalytic effect in DEDB synthesis, in some cases performing better than tetrabutyl titanate and tin protochloride under similar conditions. google.com It can be used alone or as part of a composite catalyst system. google.comgoogle.com

Tin Protochloride (Stannous Chloride, SnCl₂): This tin compound also serves as an effective catalyst. google.comgoogle.comchemicals.gov.in Experiments have shown that with a catalyst amount of 0.4% of the total raw material mass, esterification rates of 98.16% (at a 2:1.1 molar ratio) and 98.46% (at a 2:1.2 molar ratio) can be reached. patsnap.com A composite catalyst of tin protoxide and tin protochloride has been shown to have a synergistic effect, yielding even better results than a single catalyst. google.com

Butyl Titanate Supported on Activated Carbon: To improve catalyst reusability and reduce costs, tetrabutyl titanate can be loaded onto a support material like activated carbon. mdpi.com This heterogeneous catalyst has demonstrated excellent catalytic activity and recyclability in the synthesis of other polyesters, a process analogous to DEDB production. mdpi.com For example, in the synthesis of Poly(butylene succinate), an activated carbon-supported tetrabutyl titanate catalyst was effective and could be reused for five cycles while maintaining high product molecular weight. mdpi.com

| Catalyst | Reactant Ratio (Benzoic Acid:DEG) | Catalyst Loading | Temperature (°C) | Time | Key Findings/Yield | Citation |

|---|---|---|---|---|---|---|

| Tetrabutyl Titanate | 2:1.05 (molar) | 0.6% (of reactants) | 160-220 | 3-4.5 h | Esterification rate of 98.13%. | patsnap.com |

| Tetrabutyl Titanate | 2:1.2 (molar) | 0.6% (of reactants) | 160-220 | 3-4.5 h | Esterification rate of 99.26%. | patsnap.com |

| Tin Protochloride | 2:1.2 (molar) | 0.4% (of reactants) | 160-220 | 3-4.5 h | Esterification rate of 98.46%. | patsnap.com |

| Tin Protoxide & Tin Protochloride | 2:1.2 (molar) | 0.4% (of reactants) | 160-220 | 3-4.5 h | Esterification yield of 99.44%. | google.com |

Heteropolyacids (HPAs) are complex inorganic acids that exhibit strong Brønsted acidity, making them highly effective and reusable catalysts for esterification. google.comresearchgate.net

General Application: Heteropolyacids are listed as catalysts for the synthesis of DEDB from benzoic acid and diethylene glycol. google.comgoogle.compatsnap.com A patented method describes using 20g of a heteropolyacid to catalyze a mixture of 1000g of benzoic acid and 430g of diethylene glycol at 145-160°C for 10-15 hours, using cyclohexane as a water-remover. patsnap.com

Supported Heteropolyacids (PW₁₂/C): A supported heteropolyacid catalyst, phosphotungstic acid on carbon (PW₁₂/C), has been shown to have high activity and stability in DEDB synthesis. patsnap.comgoogle.comgoogle.comgoogle.com The catalyst preparation can be complex, but it can be reused without a significant loss of activity. patsnap.comgoogle.com

Aluminium Phosphotungstate: This specific heteropolyacid salt is also cited as a catalyst for the synthesis of diethylene glycol dibenzoate. google.comgoogle.comtib.eu

| Catalyst | Reactant Ratio (Benzoic Acid:DEG) | Catalyst Loading | Temperature (°C) | Time | Key Findings/Yield | Citation |

|---|---|---|---|---|---|---|

| Heteropolyacid | 2:1.05 (weight) | ~1.4% (of reactants) | 145-160 | 10-15 h | Effective catalysis using cyclohexane as a water-carrying agent. | patsnap.com |

| PW₁₂/C | Not Specified | Not Specified | Not Specified | Not Specified | Catalyst is reusable with no significant decrease in activity. | patsnap.comgoogle.com |

| Aluminium Phosphotungstate | Not Specified | Not Specified | Not Specified | Not Specified | Effective catalyst for DEDB synthesis. | google.comtib.eu |

Reaction Conditions and Process Optimization

The reaction temperature is a critical factor in the esterification process. Various studies have explored a range of temperatures to maximize reaction efficiency and product purity. For instance, one method involves heating benzoic acid and diethylene glycol to between 90°C and 200°C before adding a catalyst and adjusting the temperature to 90-160°C for the reaction. patsnap.com Another approach specifies heating the reactants to 150°C within 10 to 15 minutes and maintaining a temperature of 148-152°C for 4.5 hours. google.com This particular method is noted to have the advantage of a lower reaction temperature. google.com

Lowering the reaction temperature can be beneficial in inhibiting the formation of by-products, which in turn leads to a product with higher purity and lighter color. patsnap.com High temperatures, such as 210-250°C, can lead to a colored product that may be unsuitable for certain applications without further purification. quickcompany.in One specific synthesis using an antimony acetate (B1210297) catalyst was conducted at a relatively low temperature of 105°C for 48 hours, resulting in a high molar yield of 98% and a purity of 99.1%. chemicalbook.com The use of a solid superacid catalyst allowed for an optimal reaction temperature of 165°C. researchgate.net

The following table summarizes the impact of different temperature regimes on the synthesis of diethylene glycol dibenzoate based on various sources.

| Temperature Range | Catalyst/Method | Noted Outcomes | Source |

| 90-160°C | Protonic acid | Effectively lowered reaction temperature, inhibiting side products. | patsnap.com |

| 148-152°C | Ionic liquid ([HSO₃-pMIM]HSO₄) | Lower reaction temperature, high esterification rate, light color. | google.com |

| 105°C | Antimony(II) acetate (Sb(OAc)₂) | 98% molar yield, 99.1% purity. | chemicalbook.com |

| 165°C | Solid superacid SO₄²⁻/Si-Zr-RCL | Optimal for this specific catalyst, achieving 98.8% conversion. | researchgate.net |

| 210-250°C | Acid catalyst under nitrogen | Resulted in a colored product. | quickcompany.in |

The removal of water, a byproduct of the esterification reaction, is essential to drive the reaction equilibrium towards the formation of the ester product. This is often achieved through the use of a water-carrying agent, also known as an azeotrope former or entrainer. patsnap.comquickcompany.in These agents form an azeotropic mixture with water, allowing for its removal via distillation. quickcompany.in

Saturated hydrocarbons are commonly employed for this purpose. For example, cyclohexane has been used as a water-carrying agent in several described methods. patsnap.com In one instance, 80g of cyclohexane was added to a reaction mixture of 1000g of benzoic acid and 430g of diethylene glycol. patsnap.com Another example used 90g of cyclohexane. patsnap.com N-hexane is another saturated hydrocarbon that has been utilized as a water-carrying agent. patsnap.com The use of these agents effectively lowers the reaction temperature and helps to achieve a high conversion rate of up to 98%. patsnap.com

One study highlighted the use of n-butanol as a water-carrying agent in a process catalyzed by a solid superacid. researchgate.net This approach, combined with optimized molar ratios and temperature, resulted in a benzoic acid conversion of 98.8%. researchgate.net The use of an azeotrope former is a key component of a process designed to produce a liquid form of diethylene glycol dibenzoate with a high dibenzoate content. quickcompany.in

The duration of the esterification reaction is directly linked to the conversion rate of the reactants into diethylene glycol dibenzoate. Shorter reaction times are generally preferred for industrial processes to increase throughput and reduce costs. The optimization of reaction time is often dependent on other factors like temperature and the type of catalyst used.

For example, a process utilizing an ionic liquid catalyst at 148-152°C achieved a high esterification rate with a soaking time of 4.5 hours. google.com In contrast, a synthesis using an antimony acetate catalyst required a significantly longer reaction time of 48 hours at 105°C to reach a 98% molar yield. chemicalbook.com

The use of water-carrying agents can also influence the reaction time. With cyclohexane as a water-carrying agent, reaction times have been reported in the range of 6-16 hours, with one specific example noting a duration of 10-15 hours. patsnap.com Another embodiment using cyclohexane reported a shorter time of 6-8 hours. patsnap.com A synthesis catalyzed by a solid superacid with n-butanol as the water-carrying agent reported a reaction time of 3.5 hours, achieving a benzoic acid conversion of 98.8%. researchgate.net

The following table illustrates the relationship between reaction time and conversion rates under different synthesis conditions.

| Reaction Time | Catalyst/Conditions | Conversion/Yield | Source |

| 4.5 hours | Ionic liquid, 148-152°C | High esterification rate | google.com |

| 48 hours | Sb(OAc)₂, 105°C | 98% molar yield | chemicalbook.com |

| 10-15 hours | Heteropolyacid, cyclohexane, 145-160°C | Reaction completion | patsnap.com |

| 6-8 hours | Hydrochloric acid, cyclohexane, 90-100°C | Reaction completion | patsnap.com |

| 12-16 hours | Hydrochloric acid & p-toluenesulfonic acid, n-hexane, 90-100°C | Reaction completion | patsnap.com |

| 3.5 hours | Solid superacid, n-butanol, 165°C | 98.8% conversion of benzoic acid | researchgate.net |

The molar ratio of the reactants, benzoic acid and diethylene glycol, is a critical parameter that affects the final product composition, particularly the content of diethylene glycol dibenzoate versus the monobenzoate. An optimized molar ratio is key to achieving a high yield of the desired dibenzoate and minimizing the presence of the monobenzoate, which can impact the physical properties of the final product. quickcompany.in

Several studies have investigated different molar ratios. One process specifies a molar ratio of benzoic acid to diethylene glycol of 2:1.05. google.com Another set of experiments used weight ratios of benzoic acid to diethylene glycol of 2:1.05 and 2:1.1. patsnap.com A laboratory-scale synthesis used a molar ratio of 2.5:1 (benzoic acid to diethylene glycol). chemicalbook.com In a study using a solid superacid catalyst, the optimal molar ratio of benzoic acid to diethylene glycol was found to be 1:0.5 (or 2:1), with the addition of n-butanol as a water-carrying agent. researchgate.net

The goal is often to produce a product with a high dibenzoate content, for instance, at least 85%, and less than 10% monobenzoate to ensure the product remains liquid at ambient temperatures. quickcompany.in The weight ratio of benzoic acid to diethylene glycol has also been explored in a range of 1.8-2.5:1. google.com

Process Intensification Techniques (e.g., Microwave Irradiation)

While traditional heating methods are common, research into process intensification techniques like microwave irradiation is ongoing to improve the efficiency of chemical syntheses. Although specific detailed research findings on the use of microwave irradiation for the synthesis of diethylene glycol dibenzoate were not prevalent in the provided search results, this technique is known in the broader field of esterification to often lead to shorter reaction times and increased yields. The adoption of such energy-efficient technologies is a focus for optimizing production processes. marketresearchintellect.com

Transesterification Methods

While direct esterification is the most commonly cited method for producing diethylene glycol dibenzoate, transesterification is another potential synthetic route. This process would typically involve the reaction of diethylene glycol with a benzoate (B1203000) ester, such as methyl benzoate, in the presence of a suitable catalyst. One patent mentions a process for producing dipropylene glycol dibenzoate from a crude methyl benzoate, indicating that transesterification is a viable method for producing similar glycol dibenzoates. quickcompany.in However, detailed studies focusing specifically on the transesterification synthesis of diethylene glycol dibenzoate were not prominently featured in the search results.

Methyl Benzoate and Diethylene Glycol Transesterification

The transesterification method is a common route for producing Diethylene Glycol Dibenzoate. This process involves the reaction of an ester, such as methyl benzoate, with an alcohol, in this case, diethylene glycol, to form a new ester (DEDB) and a new alcohol (methanol). google.compatsnap.com The general chemical equation for this reaction is:

2 PhCOOCH₃ (Methyl Benzoate) + HO(CH₂)₂O(CH₂)₂OH (Diethylene Glycol) ⇌ PhCOO(CH₂)₂O(CH₂)₂OCOPh (Diethylene Glycol Dibenzoate) + 2 CH₃OH (Methanol)

This reaction is typically catalyzed by a base. wikipedia.org Anhydrous potassium carbonate (K₂CO₃) is an effective catalyst for this process. benchchem.comgoogle.com The catalyst works by making the alcohol more nucleophilic, facilitating its attack on the carbonyl carbon of the ester. wikipedia.org One of the key advantages of using a catalyst like potassium carbonate is that it avoids the formation of water as a byproduct, which simplifies the purification process as it eliminates the need for aqueous washing and neutralization steps. benchchem.com

The reaction conditions are optimized to maximize yield and purity. Key parameters include:

Temperature: Optimal reaction kinetics are typically achieved at temperatures between 145–155°C. benchchem.com However, some sources note that higher reaction temperatures can lead to a darker-colored product with an odor. google.compatsnap.com

Catalyst Loading: The amount of catalyst is crucial. For instance, studies on the similar synthesis of triethylene glycol dibenzoate showed that a 10 mol% loading of potassium carbonate could achieve a 99% yield with methyl benzoate. benchchem.com

Removal of Byproduct: The methanol (B129727) produced is continuously removed, often through distillation, to drive the reaction equilibrium towards the product side. wikipedia.orggoogle.com

While this method can achieve high yields, with the active component of the plasticizer reaching 99%, the high temperatures can be a drawback. patsnap.com

| Reactant | Catalyst | Temperature | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Methyl Benzoate | K₂CO₃ (Anhydrous potassium carbonate) | 145-155°C | Up to 99% | ~99.5% | benchchem.comgoogle.com |

Kinetic Studies and Equilibrium Considerations in Transesterification

Transesterification is an equilibrium-limited reaction. wikipedia.org The reaction mechanism involves the nucleophilic attack of the alcohol (diethylene glycol) on the carbonyl carbon of the ester (methyl benzoate), forming a tetrahedral intermediate. This intermediate can then either revert to the starting materials or proceed to form the desired product, diethylene glycol dibenzoate, and the byproduct, methanol. wikipedia.org

To achieve a high conversion rate, the equilibrium must be shifted towards the products. According to Le Chatelier's principle, this can be accomplished by removing one of the products from the reaction mixture as it is formed. wikipedia.org In the synthesis of DEDB via transesterification, methanol has a much lower boiling point than the other reactants and the final product. Therefore, it can be easily removed by distillation during the reaction, which effectively drives the equilibrium forward and ensures a high yield of DEDB. wikipedia.orggoogle.com

Kinetic studies on similar transesterification reactions have utilized models to describe the reaction rate. Two common models are the ideal homogeneous (IH) model and the nonideal homogeneous (NIH) model, with the NIH model often being more reliable for describing the reaction rate. acs.org The rate of reaction is influenced by factors such as temperature, the molar ratio of reactants, and the concentration of the catalyst. acs.org For instance, Reimschuessel and colleagues, in a study of related esterification reactions, found that the rate constants were a function of the carboxyl group concentration and that an antimony catalyst increased the rate of condensation. sid.ir While specific kinetic models for DEDB synthesis via methyl benzoate transesterification are not widely published, the general principles of chemical kinetics and equilibrium are fundamental to optimizing the process for industrial production. acs.org

Carboxylic Acid Halides Method (e.g., Benzoyl Chloride)

Another established method for synthesizing diethylene glycol dibenzoate involves the use of a carboxylic acid halide, specifically benzoyl chloride, reacting with diethylene glycol. google.commdpi.com The reaction proceeds as follows:

2 PhCOCl (Benzoyl Chloride) + HO(CH₂)₂O(CH₂)₂OH (Diethylene Glycol) → PhCOO(CH₂)₂O(CH₂)₂OCOPh (Diethylene Glycol Dibenzoate) + 2 HCl (Hydrogen Chloride)

This method offers several advantages, including a simple process, short reaction times, and mild reaction conditions. google.compatsnap.com The reaction is typically carried out by adding the diethylene glycol to benzoyl chloride over a period of time while maintaining a temperature of around 100-150°C. google.com After the reaction is complete, the product is washed with an alkaline solution (such as sodium carbonate) to neutralize and remove the hydrogen chloride byproduct, followed by a water wash. google.com Yields from this method can be very high, with reports of up to 98.5% of the theoretical yield. google.com

However, this method has significant drawbacks that limit its industrial application. The continuous production of hydrogen chloride gas during the reaction is highly corrosive to the equipment. google.compatsnap.com Furthermore, benzoyl chloride is considerably more expensive than raw materials like benzoic acid, making the process less economically viable for large-scale production. google.compatsnap.com

| Reactants | Byproduct | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Diethylene Glycol, Benzoyl Chloride | Hydrogen Chloride (HCl) | Simple process, short reaction time, mild conditions | Equipment corrosion from HCl, high cost of benzoyl chloride | google.compatsnap.comgoogle.com |

Novel Synthetic Approaches and Green Chemistry Considerations

In response to the drawbacks of traditional methods and an increasing focus on sustainable manufacturing, several novel and greener synthetic routes for DEDB have been developed. These approaches aim to improve efficiency, reduce waste, and use less hazardous materials.

Direct Esterification with Novel Catalysts: Direct esterification of benzoic acid with diethylene glycol is a common industrial method. Green chemistry improvements focus on the catalyst and reaction conditions.

Titanate Catalysts: Catalysts like tetrabutyl titanate have been used effectively. A key innovation in this process is the continuous removal of the water byproduct under negative pressure (vacuum). google.compatsnap.com This breaks the chemical equilibrium, driving the reaction to completion, shortening reaction times, and increasing the benzoic acid conversion rate to over 98%. google.compatsnap.com This method produces a light-colored product, often eliminating the need for decolorization with activated carbon. google.compatsnap.com

Solid Acid Catalysts: The use of reusable solid acid catalysts represents a significant advancement. Examples include SO₄²⁻/Si-Zr-RCL and SO₄²⁻/ZrO₂/SiO₂. patsnap.comresearchgate.net These catalysts are easily separated from the reaction mixture and can be reused, reducing waste. researchgate.net They can achieve high conversion rates (e.g., 98.8% conversion of benzoic acid) and eliminate steps like neutralization and water washing. patsnap.comresearchgate.net

Ionic Liquid Catalysis: Ionic liquids, such as 1-butylsulfonate-3-methyl imidazole (B134444) p-tosylate or [HSO₃-pMIM]HSO₄, have been employed as catalysts. google.comresearchgate.net These are often considered "green" catalysts due to their low vapor pressure and potential for recyclability. The use of an ionic liquid catalyst in the direct esterification of benzoic acid and diethylene glycol can result in high esterification rates at relatively low temperatures (e.g., 150°C), with a simple separation process where the ionic liquid can be recovered and reused. google.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the synthesis of DEDB. researchgate.net In a study using p-toluene sulfonic acid (PTSA) as a catalyst for the reaction between benzoic acid and diethylene glycol, microwave heating achieved a yield of over 97% in just 15 minutes. This is approximately 20 times faster than the same reaction under conventional heating, showcasing a significant potential for process intensification. researchgate.net

These novel approaches align with the principles of green chemistry by improving atom economy, using recyclable catalysts, reducing energy consumption, and minimizing waste streams. benchchem.com

| Approach | Catalyst/Method | Key Advantages | Reference |

|---|---|---|---|

| Direct Esterification | Tetrabutyl titanate with vacuum | High conversion (>98%), short reaction time, light product color, no water-carrying agent needed. | google.compatsnap.com |

| Solid Acid Catalysis | SO₄²⁻/Si-Zr-RCL | Easily separated and reusable catalyst, high benzoic acid conversion (98.8%). | researchgate.net |

| Ionic Liquid Catalysis | [HSO₃-pMIM]HSO₄ | Recyclable catalyst, simple product separation, high esterification rate. | google.com |

| Microwave-Assisted Synthesis | PTSA with microwave irradiation | Extremely fast reaction time (15 min vs. hours), high yield (>97%). | researchgate.net |

Environmental Dynamics and Biodegradation Research of Diethylene Glycol Dibenzoate

Abiotic Degradation Pathways

Abiotic degradation encompasses the chemical and physical processes that break down a compound without the involvement of living organisms. For Diethylene Glycol Dibenzoate, key abiotic degradation routes include atmospheric reactions and hydrolysis in aqueous environments.

In the atmosphere, Diethylene Glycol Dibenzoate is expected to exist primarily in the vapor phase due to its estimated vapor pressure. nih.govguidechem.commst.dk The primary degradation mechanism in the atmosphere is the reaction with photochemically produced hydroxyl radicals (•OH). nih.govguidechem.comhpa.gov.twmst.dk The rate constant for this vapor-phase reaction has been estimated, leading to a calculated atmospheric half-life of approximately 20 hours. nih.govguidechem.commst.dkhpa.gov.twmst.dk This relatively short half-life suggests that DEDB is not persistent in the atmosphere. Any particulate-phase DEDB may be removed from the air through wet and dry deposition. nih.govguidechem.comhpa.gov.tw

Atmospheric Fate of Diethylene Glycol Dibenzoate

| Parameter | Value/Description |

|---|---|

| State in Atmosphere | Primarily vapor phase nih.govguidechem.commst.dk |

| Primary Degradation Pathway | Reaction with hydroxyl radicals (•OH) nih.govguidechem.comhpa.gov.twmst.dk |

| Estimated Atmospheric Half-life | ~20 hours nih.govguidechem.commst.dkhpa.gov.twmst.dk |

The stability of Diethylene Glycol Dibenzoate in water is significantly influenced by pH due to the hydrolysis of its ester bonds. The process is base-catalyzed, meaning the rate of hydrolysis increases with increasing pH. nih.govguidechem.commst.dkbenchchem.com At a pH of 8, the estimated half-life of DEDB is 49 days. nih.govguidechem.commst.dkthegoodscentscompany.com In neutral conditions (pH 7), the hydrolysis rate is considerably slower, with an estimated half-life of 1.3 years. nih.govguidechem.commst.dkthegoodscentscompany.com These kinetics indicate that hydrolysis is a relevant degradation pathway for DEDB in alkaline aquatic environments.

pH-Dependent Hydrolysis of Diethylene Glycol Dibenzoate

| pH | Estimated Half-life |

|---|---|

| 7 | 1.3 years nih.govguidechem.commst.dkthegoodscentscompany.com |

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical compounds by microorganisms. This is a primary mechanism for the removal of many organic compounds from the environment.

Studies have demonstrated that Diethylene Glycol Dibenzoate can be biodegraded by various microorganisms, including the bacterium Rhodococcus rhodochrous and the yeast Rhodotorula rubra. researchgate.netresearchgate.netnih.govmcgill.cacapes.gov.brnih.gov These microorganisms are capable of utilizing DEDB as a carbon source, often through co-metabolism with other substrates like alkanes. researchgate.netnih.gov

The initial and critical step in the microbial degradation of Diethylene Glycol Dibenzoate is the enzymatic hydrolysis of one of its two ester bonds. researchgate.netresearchgate.netnih.gov This cleavage is carried out by esterase enzymes produced by the microorganisms. The hydrolysis of the first ester linkage results in the release of a molecule of benzoic acid and the formation of an intermediate metabolite, Diethylene Glycol Monobenzoate. researchgate.netresearchgate.netnih.goveuropa.eu

Biodegradation Pathway of Diethylene Glycol Dibenzoate

| Step | Reactant | Enzyme/Process | Products |

|---|---|---|---|

| 1 | Diethylene Glycol Dibenzoate | Microbial Esterase | Diethylene Glycol Monobenzoate + Benzoic Acid researchgate.netresearchgate.netnih.goveuropa.eu |

Table of Compound Names

| Common Name | Systematic Name |

| Diethylene Glycol Dibenzoate | 2-[2-(benzoyloxy)ethoxy]ethyl benzoate (B1203000) |

| Benzoic Acid | Benzoic acid |

| Diethylene Glycol Monobenzoate | 2-(2-hydroxyethoxy)ethyl benzoate |

| Diethylene Glycol | 2,2'-oxydi(ethan-1-ol) |

| Hippuric Acid | N-benzoylglycine |

Microbial Degradation Studies (e.g., Rhodococcus rhodochrous)

Influence of Ether Linkages on Microbial Degradation Rate

The molecular structure of Diethylene Glycol Dibenzoate (DEGDB), specifically the presence of ether linkages, significantly influences its microbial degradation rate. Research has shown that the initial step in the biodegradation of dibenzoate plasticizers like DEGDB is the hydrolysis of an ester bond, which results in the formation of benzoic acid and a monoester, in this case, Diethylene Glycol Monobenzoate (D(EG)MB). researchgate.netresearchgate.netmcgill.ca

While the initial hydrolysis occurs, the subsequent degradation of the resulting monoester is considerably slower. researchgate.netresearchgate.netmcgill.ca This reduced degradation rate is attributed to the presence of the ether function in the D(EG)MB molecule. researchgate.netresearchgate.netmcgill.ca Studies comparing DEGDB with alternative plasticizers that lack ether bonds have demonstrated that the monoesters without these linkages are degraded much more rapidly. researchgate.net The ether bond in D(EG)MB appears to block the typical metabolic pathway, which would otherwise involve the oxidation of the alcohol group. researchgate.netresearchgate.netmcgill.ca This blockage leads to the accumulation of the monoester metabolite in the environment. researchgate.netresearchgate.netmcgill.ca

In contrast, plasticizers without ether bonds, such as 1,6-hexanediol (B165255) dibenzoate, produce monobenzoate metabolites that are quickly degraded via oxidation of the alcohol group to generate a carboxylic acid, followed by beta-oxidation. researchgate.netresearchgate.netmcgill.ca This pathway is not available for D(EG)MB due to the stability of the ether linkage, highlighting its critical role in the persistence of this metabolite. researchgate.netresearchgate.netmcgill.ca

Co-substrate Effects on Biodegradation Pathways

The presence of a co-substrate can alter the biodegradation pathway of Diethylene Glycol Dibenzoate. Studies utilizing microorganisms such as Rhodococcus rhodochrous have investigated the degradation of DEGDB in the presence of alkanes as a co-substrate. researchgate.netresearchgate.net

The primary degradation pathway still commences with the hydrolysis of an ester bond, releasing benzoic acid and Diethylene Glycol Monobenzoate (D(EG)MB). researchgate.netresearchgate.net However, the use of a hydrocarbon co-substrate introduces an alternative metabolic route. researchgate.netresearchgate.netnih.gov In this scenario, a new class of metabolites is formed, which are esters of the alcohols produced from the oxidation of the alkane co-substrate and the benzoic acid released from the hydrolysis of DEGDB. researchgate.netresearchgate.netnih.gov A significant finding is that these newly formed ester metabolites are readily biodegraded without the accumulation of any intermediate products. researchgate.netresearchgate.netnih.gov

This suggests that the presence of a suitable co-substrate can facilitate a more complete degradation of the byproducts of DEGDB hydrolysis, potentially reducing the accumulation of the more persistent D(EG)MB metabolite.

Aerobic Biodegradation Assessment (e.g., CO2 Evolution Test, Modified Sturm Test)

The results of a modified Sturm test showed a progressive degradation of DEGDB. mst.dk After 2 days of incubation, the mean CO2 production was equivalent to 16% of the theoretical maximum. mst.dk This increased to 63% after 10 days, and by the end of the 29-day test period, a mean degradation level of 83% was achieved. mst.dk These findings indicate that microorganisms in an aerobic environment can effectively mineralize Diethylene Glycol Dibenzoate. mst.dk

Another aerobic biodegradation screening test, the Closed Bottle test, showed that the 5-day Biochemical Oxygen Demand (BOD5) of DEGDB was 32% of its Chemical Oxygen Demand (COD). mst.dk Generally, substances are considered readily biodegradable in this test if the BOD5:COD ratio is greater than 50%. mst.dk Therefore, based on this specific screening test, DEGDB would not be classified as readily biodegradable. mst.dk However, the more comprehensive CO2 evolution test provides strong evidence for its ultimate aerobic biodegradability. mst.dk

| Aerobic Biodegradation Test Data for Diethylene Glycol Dibenzoate | |

| Test Type | Result |

| Modified Sturm Test (CO2 Evolution) | 83% degradation after 29 days. mst.dk |

| Closed Bottle Test (BOD5/COD) | 32% after 5 days. mst.dk |

Anaerobic Biodegradation Assessment (e.g., Biogas Production Test)

Under anaerobic conditions, Diethylene Glycol Dibenzoate is considered to be ultimately biodegradable. mst.dk This has been demonstrated through the biogas production test, which measures the volume of biogas (typically methane (B114726) and carbon dioxide) produced by anaerobic microorganisms while metabolizing the test substance.

In a 60-day biogas production test, the level of anaerobic biodegradation of DEGDB, based on biogas measurements alone, reached 65% of the theoretical maximum. mst.dk When considering the total level of biodegradation, which includes dissolved inorganic carbon in addition to the biogas, the value was calculated to be 70% of the theoretical level. mst.dk These results indicate that in the absence of oxygen, microorganisms are capable of significantly breaking down the chemical structure of Diethylene Glycol Dibenzoate. mst.dk

| Anaerobic Biodegradation Test Data for Diethylene Glycol Dibenzoate | |

| Test Type | Result |

| Biogas Production Test | 70% total biodegradation after 60 days. mst.dk |

Bioconcentration Potential in Aquatic Organisms

The bioconcentration potential of Diethylene Glycol Dibenzoate in aquatic organisms is considered to be high based on estimations from its octanol-water partition coefficient (log Kow). mst.dknih.gov The estimated log Kow for DEGDB is approximately 3.04 to 3.2. mst.dk

Using this log Kow value and a regression-derived equation, an estimated Bioconcentration Factor (BCF) of 120 has been calculated. mst.dknih.gov According to standard classification schemes, a BCF value in this range suggests a high potential for the substance to accumulate in the tissues of aquatic organisms from the surrounding water. mst.dknih.gov

However, it is important to note that this is an estimated value. Experimental studies on the bioaccumulative potential of DEGDB are limited. One source indicates that no further relevant information is available on its bioaccumulative potential. lgcstandards.com Another study on the effects of DEGDB on zebrafish (Danio rerio) did not directly measure bioconcentration but did find that exposure led to changes in the biochemical composition of the liver and affected lipid metabolism, suggesting uptake of the compound. nih.gov

| Bioconcentration Potential of Diethylene Glycol Dibenzoate | |

| Parameter | Value |

| Estimated Log Kow | 3.04 - 3.2. mst.dk |

| Estimated Bioconcentration Factor (BCF) | 120. mst.dknih.gov |

| Potential Classification | High. mst.dknih.gov |

Environmental Release Pathways from Industrial Processes

The primary route for the environmental release of Diethylene Glycol Dibenzoate is through various waste streams generated during its production and industrial use. mst.dknih.govatamanchemicals.com As a widely used plasticizer, DEGDB is incorporated into a variety of products, and its release can occur at different stages of the product lifecycle. atamanchemicals.comatamanchemicals.com

Industrial uses that may lead to environmental release include:

Manufacturing and Formulation: Release can occur during the manufacturing of DEGDB itself or when it is being formulated into products such as adhesives, sealants, coatings, inks, and polymers. atamanchemicals.com

Processing Aids: It is used as a processing aid at industrial sites, which can lead to its release into the environment. atamanchemicals.com

Production of Articles: The manufacturing of articles containing DEGDB, such as PVC products (flooring, wall coverings), automotive parts, textiles, and packaging materials, is a significant potential source of release. atamanchemicals.comatamanchemicals.commarketresearchintellect.com

These releases can be to both aquatic and terrestrial environments. mst.dk Once released into water, DEGDB is expected to adsorb to suspended solids and sediment. nih.gov Due to its production and use patterns, it is considered a High Production Volume (HPV) chemical, which increases the potential for widespread environmental release. mst.dk

Advanced Material Science and Application Research of Diethylene Glycol Dibenzoate

Polymer Compatibility and Interfacial Phenomena

Diethylene Glycol Dibenzoate (DEGDB) is a high-solvating plasticizer known for its excellent compatibility with a wide range of polymers. atamanchemicals.comadakem.com This compatibility is fundamental to its function, allowing it to be integrated seamlessly into polymer matrices to modify their properties.

Interaction with Polyvinyl Acetates and Polyvinyl Chloride (PVC) Resins

Research and industrial application have consistently demonstrated the exceptional compatibility of Diethylene Glycol Dibenzoate with polar polymers, most notably Polyvinyl Acetate (B1210297) (PVA) and Polyvinyl Chloride (PVC) resins. atamanchemicals.comriverlandtrading.comchemicalland21.com DEGDB is described as being very soluble in polymers and miscible with both PVC and PVA. atamanchemicals.comchemicalland21.comgoogle.com This high degree of compatibility stems from its chemical structure, which allows for effective interaction with the polymer chains, reducing intermolecular forces and increasing mobility. atamanchemicals.com It is widely used as a plasticizer for PVA homopolymer and copolymer emulsions, as well as in PVC coatings and plastisols. atamanchemicals.comriverlandtrading.comchemicalland21.com

Table 1: Polymer Compatibility of Diethylene Glycol Dibenzoate Click on headers to sort.

| Polymer | Compatibility Level | Application Area | Source(s) |

|---|---|---|---|

| Polyvinyl Chloride (PVC) | Excellent | Flooring, Films, Cables, Artificial Leather | atamanchemicals.comatamanchemicals.com |

| Polyvinyl Acetate (PVA) | Excellent | Adhesives, Coatings | atamanchemicals.comatamanchemicals.comchemicalland21.com |

| Polyurethane (PU) | Compatible | Not specified | atamanchemicals.comadhesivesmag.com |

| Acrylonitrile-Butadiene-Styrene (ABS) | Compatible | Not specified | atamanchemicals.com |

| Styrene-Butadiene Rubber (SBR) | Compatible | Rubber Compounding | adhesivesmag.com |

| Polymethyl Methacrylate (PMMA) | Compatible | Not specified | atamanchemicals.com |

| Ethyl Cellulose (EC) | Compatible | Not specified | atamanchemicals.comadhesivesmag.com |

| Cellulose Acetate Butyrate (CAB) | Compatible | Not specified | atamanchemicals.comadhesivesmag.com |

Influence on Polymer Mechanical Properties (e.g., Flexibility, Durability, Workability)

The primary function of Diethylene Glycol Dibenzoate as a plasticizer is to enhance the mechanical properties of polymers. atamanchemicals.com By embedding itself between polymer chains, it increases the free volume and allows the chains to slide past one another more easily. This mechanism leads to significant improvements in flexibility, durability, and workability. atamanchemicals.comriverlandtrading.com

For instance, in PVC applications such as cables, films, and artificial leather, the addition of DEGDB imparts softness and improves processing characteristics. atamanchemicals.commade-in-china.com Its low volatility is a key attribute, as it minimizes evaporation at ambient temperatures, which contributes to the long-term stability and durability of the final product. atamanchemicals.com Furthermore, its use can improve the processability and elongation of plastics and elastomers. atamanchemicals.com In some specialized blends, the inclusion of DEGDB has been shown to result in higher tensile strength. google.comgoogle.com The compound's efficiency as a high-solvating plasticizer can also lead to faster processing speeds and lower processing temperatures, which enhances workability. tradekorea.com

Table 2: Effects of Diethylene Glycol Dibenzoate on Polymer Mechanical Properties Click on headers to sort.

| Mechanical Property | Effect | Polymer System(s) | Source(s) |

|---|---|---|---|

| Flexibility | Increased | PVC, Adhesives, Sealants | atamanchemicals.comriverlandtrading.com |

| Durability | Increased | PVC, Plastics | atamanchemicals.comriverlandtrading.com |

| Workability/Processability | Improved | PVC, Plastics | atamanchemicals.commade-in-china.com |

| Elongation | Improved | Plastics, Elastomers | atamanchemicals.com |

| Tensile Strength | Increased (in specific blends) | Thermoplastic polymers | google.comgoogle.com |

Effects on Polymer Film Properties (e.g., Extractability, Liquid Absorption)

The properties of polymer films are significantly influenced by the choice of plasticizer. Diethylene Glycol Dibenzoate is noted for imparting superior resistance to extraction by various solvents. adhesivesmag.com Products formulated with DEGDB exhibit excellent stain and extraction resistance. google.comtradekorea.com This is a critical property for applications where the material may come into contact with oils, water, or other liquids.

A study investigating a series of glycol dibenzoates in PVC films measured their extractability and the absorption of different liquids, confirming the influence of the plasticizer's structure on these properties. researchgate.net Another research effort focused on the migration kinetics of DEGDB in Polylactic Acid (PLA) films. researchgate.net The study found that applying a silicon oxide (SiOx) coating to the PLA film reduced the final migration amount of DEGDB by 23.75% to 36.90% in various food simulants and prolonged the time to reach migration equilibrium. researchgate.net This indicates that while DEGDB is an effective plasticizer, its interaction with the polymer matrix and potential for migration can be further controlled through surface modifications of the film. researchgate.net

Functional Applications in Material Formulations

The advantageous properties of Diethylene Glycol Dibenzoate make it a valuable component in various industrial formulations, particularly where flexibility, adhesion, and polymer compatibility are paramount.

Adhesives and Sealants

Diethylene Glycol Dibenzoate is extensively used in the formulation of adhesives and sealants. atamanchemicals.comriverlandtrading.comriverlandtrading.com It functions as both a plasticizer and a tackifier, enhancing the flexibility and adhesion properties of the final product. atamanchemicals.comriverlandtrading.com In water-based and hot-melt adhesives, it is known to improve tack, extend the open time (the period during which the adhesive remains effective for bonding), and increase flexibility. riverlandtrading.com Dibenzoate plasticizers, including DEGDB, have a long and successful history of use in waterborne adhesives, caulks, and sealants, spanning more than two decades. adhesivesmag.com

The effectiveness of Diethylene Glycol Dibenzoate in adhesive and sealant formulations is directly linked to its role in enhancing compatibility with the base resins. atamanchemicals.com As a plasticizer, it is specifically incorporated into adhesive formulations to improve the integration of various components. covalentchemical.com Its strong solubility and excellent compatibility with resins such as Polyvinyl Acetate are crucial for its performance. atamanchemicals.comatamanchemicals.comchemicalland21.com By ensuring the resin and other additives are well-dispersed and integrated, DEGDB contributes to a homogenous, stable, and high-performance adhesive or sealant. atamanchemicals.com

Coatings and Paints

Diethylene Glycol Dibenzoate is a key component in the advancement of low-Volatile Organic Compound (VOC) coatings and paints. google.com It functions as a highly efficient coalescing agent, facilitating the formation of a continuous, uniform film as the paint dries. riverlandtrading.com Traditional coalescents are often highly volatile, contributing significantly to the VOC content of paint. google.com DEGDB, due to its lower volatility, serves as an effective alternative, enabling formulators to meet stringent environmental regulations without compromising performance. paint.org

DEGDB is typically used in blends with other dibenzoates, such as Dipropylene Glycol Dibenzoate (DPGDB) and 1,2-Propylene Glycol Dibenzoate (PGDB). google.comgoogle.com These second-generation and next-generation dibenzoate blends are designed to provide superior coalescing power in a variety of latex and acrylic emulsion systems. google.compaint.org The high solvency of DEGDB allows it to effectively soften polymer particles in the latex emulsion, promoting fusion and proper film integrity upon drying. riverlandtrading.com This action is crucial for developing the coating's final physical properties. riverlandtrading.com The use of these dibenzoate blends supports the formulation of high-performance, low-VOC architectural and industrial coatings. riverlandtrading.comgoogle.com

The incorporation of Diethylene Glycol Dibenzoate, often as part of a dibenzoate blend, has a significant positive impact on the final performance characteristics of coatings. google.comgoogle.com Research and evaluations have demonstrated measurable improvements in several key areas compared to traditional high-VOC coalescents and other low-VOC alternatives. paint.orgpcimag.com

Gloss: In semi-gloss and gloss paint formulations, dibenzoate blends containing DEGDB have been shown to deliver superior gloss development. pcimag.com This is attributed to the efficient film formation they promote, resulting in a smoother, more uniform surface. riverlandtrading.com

Scrub Resistance: A critical measure of paint durability, particularly for interior architectural coatings, is wet scrub resistance. Films formulated with dibenzoate blends consistently exhibit improvements in scrub resistance. google.compaint.orggoogle.com This enhancement is due to the thorough coalescence of the polymer binder, which creates a tougher, more resilient paint film. pcimag.comgoogle.com

Freeze/Thaw Stability: Low-VOC paint formulations can sometimes suffer from poor freeze/thaw stability. However, studies show that paints formulated with dibenzoate coalescents, including DEGDB, demonstrate better viscosity stability after multiple freeze/thaw cycles compared to controls using other low-VOC coalescents. paint.org

Chemical Resistance: The robust film integrity provided by dibenzoate coalescents also translates to improved chemical resistance. google.comgoogle.com

| Performance Metric | Impact of DEGDB/Dibenzoate Blends |

| Gloss | Delivers superior gloss in semi-gloss and gloss formulations. pcimag.com |

| Scrub Resistance | Provides significant improvements in wet scrub resistance. google.compaint.org |

| Freeze/Thaw Stability | Exhibits better viscosity stability after multiple cycles. paint.org |

| Chemical Resistance | Enhances resistance to chemicals due to improved film integrity. google.com |

| Open Time/Wet Edge | Can enhance and provide equivalent or superior ratings. google.compaint.org |

The performance benefits offered by Diethylene Glycol Dibenzoate make it a versatile component for a wide array of coating applications. google.com

Architectural Coatings: In interior and exterior paints (from flat to high-gloss), DEGDB-containing coalescents are used to create durable, low-VOC coatings with excellent aesthetic and protective properties like scrub and weather resistance. riverlandtrading.comgoogle.comgoogle.com

Automotive Coatings: While not explicitly detailed in the search results as a primary component, the properties DEGDB imparts—such as flexibility, adhesion, and weather resistance—are highly desirable in automotive coatings, suggesting its utility in primers and topcoats. atamanchemicals.comriverlandtrading.com

Industrial Coatings: DEGDB is utilized in various industrial coatings to enhance film formation and durability. riverlandtrading.comgoogle.com Its compatibility with different resin systems makes it suitable for coatings on metal, wood, and plastic substrates, where flexibility and resistance to environmental factors are crucial. riverlandtrading.comadakem.com

Plasticized Polymer Systems (e.g., Flexible PVC, Rubber, Plastisols)

Diethylene Glycol Dibenzoate is a well-established, high-solvating plasticizer for various polymer systems, most notably flexible Polyvinyl Chloride (PVC). atamanchemicals.comatamanchemicals.com It is also used to modify the properties of synthetic rubbers and is a key ingredient in PVC plastisols. atamanchemicals.com2017erp.com Its primary role is to increase flexibility, improve processability, and enhance the durability of the final polymer product. riverlandtrading.comgblchemicalltd.com

As a non-phthalate plasticizer, DEGDB has gained attention as a viable alternative to traditional phthalate (B1215562) plasticizers. adhesivesmag.com It demonstrates strong compatibility and good plasticizing efficiency with PVC resins. atamanchemicals.comgblchemicalltd.com In rubber compounding, such as with Nitrile Butadiene Rubber (NBR) and Styrene-Butadiene Rubber (SBR), it improves flexibility and the dispersion of other additives. riverlandtrading.com In plastisol formulations, DEGDB helps to control viscosity and contributes to the desired mechanical properties of the fused product. atamanchemicals.com Research has confirmed that DEGDB is an effective plasticizer for PVC, capable of significantly lowering the material's modulus of elasticity, thereby increasing its flexibility. ui.ac.id

The application of Diethylene Glycol Dibenzoate in PVC processing extends to a multitude of final product forms. Its high solvency leads to faster fusion and processing times, making it an efficient choice for manufacturing various articles. 2017erp.com

Studies and industrial use have demonstrated its effectiveness in:

Granules, Films, and Sheets: DEGDB is used to produce flexible PVC granules, non-filled rolled films, and sheets. atamanchemicals.com Research on PVC films plasticized with various glycol dibenzoates has shown that the ether linkages present in DEGDB contribute significantly to the plasticization of PVC. researchgate.net This results in films with desirable mechanical properties.

Pipes (B44673) and Cables: The flexibility and electrical properties imparted by DEGDB make it suitable for use in the manufacturing of flexible pipes and as a plasticizer in the insulation and sheathing of cables. atamanchemicals.comgblchemicalltd.com

Foam Materials: In PVC foaming processes, DEGDB has been noted to have a very good foaming effect, contributing to the production of foam materials with a uniform cell structure. 2017erp.com

Artificial Leather: It is also a component in the production of artificial leather cloth, providing the necessary softness and flexibility. atamanchemicals.com

Emerging and Niche Applications

While DEGDB is well-established in mainstream applications like adhesives, sealants, and PVC coatings, its unique properties are being leveraged in more specialized and technologically advanced fields. atamanchemicals.comriverlandtrading.com

The role of plasticizers is expanding into the realm of electronic components. Research has indicated that Diethylene Glycol Dibenzoate can be used as a plasticizer in the fabrication of carbon black composite based sensors. atamanchemicals.com These sensors are designed for the detection of electronic noise systems. atamanchemicals.com The incorporation of DEGDB into the composite matrix is intended to modify its physical and electrical properties, enhancing its sensitivity and performance as a sensing element. While the broader field of carbon black composite sensors is extensive, the specific use of DEGDB represents a niche application leveraging its plasticizing effects for advanced electronic purposes. researchgate.netmdpi.com

Diethylene Glycol Dibenzoate serves a critical role in the formulation of both alkyd resins and drilling muds. atamanchemicals.comcovalentchemical.com

Alkyd Resins: It is used in the manufacturing process of alkyd resins, which are polyester (B1180765) resins modified with fatty acids and other components. chemicalland21.com These resins are fundamental to the production of various paints, coatings, and enamels. The incorporation of DEGDB can influence the flexibility, adhesion, and weather resistance of the final coating. atamanchemicals.comriverlandtrading.com

Drilling Mud Additives: In the oil and gas industry, DEGDB is employed as a drilling mud additive for crude oil recovery applications. chemicalland21.com Drilling muds are complex fluids used to lubricate and cool the drill bit, carry rock cuttings to the surface, and control formation pressures. The addition of DEGDB can modify the rheological properties and stability of the mud, contributing to more efficient and safer drilling operations. covalentchemical.com

Innovation and Product Development in Diethylene Glycol Dibenzoate Technology

Continuous innovation focuses on improving the purity of DEGDB and developing sophisticated blends to meet specific performance demands of modern applications.

The performance of Diethylene Glycol Dibenzoate is directly related to its purity. Innovations in production methods have led to the development of high-purity grades. One such method involves catalytic rectification, a process that yields DEGDB with a purity of up to 99%. patsnap.com This technique is advantageous as it simplifies the production process, is energy-saving, and avoids the need for subsequent purification steps. patsnap.com Another preparation method, using saturated hydrocarbons as a water-carrying agent under the catalysis of protonic acid, effectively lowers the reaction temperature, which inhibits the formation of side products and results in a conversion rate of 98%. patsnap.com The availability of these high-purity grades is crucial for applications where consistency and minimal impurities are paramount. riverlandtrading.compatsnap.com

| Production Method | Achieved Purity / Conversion Rate | Key Advantages |

|---|---|---|

| Catalytic Rectification | 99% Purity | Simple process, avoids subsequent purification, low catalyst loss. patsnap.com |

| Protonic Acid Catalysis with Saturated Hydrocarbon Water-Carrier | 98% Conversion Rate | Lower reaction temperature, inhibits side products, low product cost. patsnap.com |

To enhance performance and handling characteristics, Diethylene Glycol Dibenzoate is frequently formulated into blends with other benzoate (B1203000) esters. atamanchemicals.com These blends are designed to create synergistic effects, offering properties that are superior to the individual components.

A notable innovation is the development of a "triblend" plasticizer composed of Diethylene Glycol Dibenzoate (DEGDB), Dipropylene Glycol Dibenzoate (DPGDB), and 1,2-Propylene Glycol Dibenzoate (PGDB). google.comgoogle.com This blend has been found to be highly versatile for a multitude of applications, including plastisols, adhesives, and coatings. ataman-chemicals.com Compared to traditional diblends of DEGDB and DPGDB, the triblend offers several advantages. google.com

Another common formulation is a blend of Dipropylene Glycol Dibenzoate and Diethylene Glycol Dibenzoate in a roughly one-to-one ratio by weight. atamanchemicals.com This blend was specifically created to combine the excellent performance of DEGDB with the superior handling characteristics, such as a lower freeze point, imparted by DPGDB. atamanchemicals.comatamanchemicals.com

| Blend Composition | Key Components | Primary Advantages | Common Applications |

|---|---|---|---|

| Triblend (e.g., K-FLEX 975P) | DEGDB, DPGDB, 1,2-Propylene Glycol Dibenzoate | Higher solvating power, improved gelation/fusion, higher tensile strength, superior stain resistance. google.comgoogle.com | Plastisols, adhesives, sealants, coatings, inks. ataman-chemicals.com |

| Dblend (e.g., K-FLEX 500) | DEGDB, DPGDB (approx. 1:1 ratio) | Combines high performance of DEGDB with improved handling (low freeze point) of DPGDB. atamanchemicals.com | Adhesives, latex caulks, sealants, coatings, vinyl plastisols. atamanchemicals.com |

Analytical Chemistry Methodologies for Diethylene Glycol Dibenzoate

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of Diethylene Glycol Dibenzoate from complex matrices such as environmental samples and commercial products.

High-Pressure Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Environmental Samples

High-Pressure Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the determination of Diethylene Glycol Dibenzoate in environmental samples, particularly surface and wastewater. nih.gov Its high sensitivity and selectivity allow for the detection of trace amounts of the compound.

In a study monitoring micropollutants in the Nakdong River in South Korea, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) was used to quantify 174 substances, including Diethylene Glycol Dibenzoate. jeaht.org The analysis revealed its presence, with maximum concentrations exceeding 1,000 ng/L. jeaht.org

Reverse-phase (RP) HPLC is a common approach for the analysis of Diethylene Glycol Dibenzoate. sielc.com Methodologies often employ a C18 or a specialized reverse-phase column. sielc.com For applications compatible with mass spectrometry, the mobile phase typically consists of an organic solvent like acetonitrile, water, and an acid modifier such as formic acid to facilitate ionization. sielc.comatamanchemicals.com This method is scalable and can be adapted for fast Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.comatamanchemicals.com

| Parameter | Description | Source |

|---|---|---|

| Technique | Reverse Phase High-Pressure Liquid Chromatography-Mass Spectrometry (RP-HPLC-MS) | nih.govsielc.com |

| Column Type | Newcrom R1 (Reverse Phase), C18 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility) | sielc.comatamanchemicals.com |

| Application | Analysis of surface water, wastewater, and pharmacokinetics studies | nih.govsielc.com |

| Ionization Mode | Electrospray Ionization (ESI) is commonly used for LC-MS analysis of such compounds | jeaht.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing the purity of Diethylene Glycol Dibenzoate and for identifying its metabolites. In synthetic chemistry, GC-MS is used to confirm the purity of the final product, with several preparation methods reporting purities of 98.5% to 100%. google.com

Metabolism studies in rats have shown that Diethylene Glycol Dibenzoate is metabolized through the hydrolysis of its ester bonds to form benzoic acid. mst.dk This primary metabolite is then conjugated with glycine (B1666218) (as the major pathway) or glucuronic acid before excretion. mst.dk GC-MS is a suitable technique for the analysis of these metabolites, often after a derivatization step to increase their volatility. While specific methods for DEDB metabolites are not detailed, related methodologies for Diethylene Glycol (DEG) and its metabolites in biological samples have been established using GC-MS, which involve stable-isotope-labeled internal standards for accurate quantification. nih.gov

| Sample/Embodiment | Reported Purity (%) | Source |

|---|---|---|

| Embodiment 1 | 99.5% | google.com |

| Embodiment 2 | 100% | google.com |

| Embodiment 3 | 98.5% | google.com |

| Catalytic Rectification Product | 99% | patsnap.com |

For the analysis of Diethylene Glycol Dibenzoate within a polymer matrix, Pyrolysis-Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry (Py-GC-HRTOFMS) is a highly effective technique. This method involves the thermal degradation of the material in an inert atmosphere, followed by the separation and identification of the resulting pyrolysis products.

| Instrument/Parameter | Condition | Source |

|---|---|---|

| Pyrolyzer | Multi-Shot Pyrolyzer EGA/PY-3030D | jeol.comjeol.com |

| Pyrolysis Temperature | 550 °C | jeol.comjeol.com |

| GC | JMS-T2000GC AccuTOF™ GC-Alpha | jeol.comjeol.com |

| Ionization Mode | Electron Ionization (EI) and Field Ionization (FI) | jeol.comjeol.com |

| Mass Spectrometer | High-Resolution Time-of-Flight Mass Spectrometer (HRTOFMS) | jeol.comjeol.com |

| Data Analysis Software | msFineAnalysis AI | jeol.comjeol.com |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of Diethylene Glycol Dibenzoate, providing information about its functional groups and the arrangement of atoms within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy (e.g., Neat, ATR-IR)

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in Diethylene Glycol Dibenzoate. Spectra can be obtained using various techniques, including Neat (analyzing the pure liquid) and Attenuated Total Reflectance (ATR), which is suitable for both liquids and solids. nih.gov The FTIR spectrum of Diethylene Glycol Dibenzoate is characterized by strong absorption bands corresponding to the ester carbonyl group (C=O) stretching, C-O stretching of the ester and ether linkages, and vibrations associated with the aromatic benzene (B151609) rings. A study on the metabolic effects of the compound also utilized FT-IR to reveal changes in the biochemical profile of liver tissue. nih.gov

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group | Source |

|---|---|---|---|

| C=O Stretching | ~1720 | Ester Carbonyl | chemicalbook.com |

| C-H Stretching (Aromatic) | ~3060 | Aromatic Ring | chemicalbook.com |

| C-O Stretching | ~1270 and ~1120 | Ester and Ether | chemicalbook.com |

| C-H Bending (Aromatic) | ~710 | Substituted Benzene | chemicalbook.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of Diethylene Glycol Dibenzoate. Both ¹H-NMR (proton) and ¹³C-NMR (carbon-13) are used for its characterization. nih.govpharmaffiliates.com

The ¹H-NMR spectrum gives information on the different types of protons and their neighboring environments. chemicalbook.com The signals for the aromatic protons of the benzoate (B1203000) groups typically appear in the downfield region (δ 7.0-8.5 ppm), while the protons of the diethylene glycol chain appear in the midfield region (δ 3.5-5.0 ppm). chemicalbook.com The integration of these signals confirms the ratio of aromatic to aliphatic protons in the molecule.

| Assignment (Proton Environment) | Chemical Shift (δ, ppm) | Source |

|---|---|---|

| Aromatic Protons (ortho to C=O) | 8.03 | chemicalbook.com |

| Aromatic Protons (para to C=O) | 7.53 | chemicalbook.com |

| Aromatic Protons (meta to C=O) | 7.38 | chemicalbook.com |

| -O-CH₂-CH₂-O-C=O | 4.492 | chemicalbook.com |

| -O-CH₂-CH₂-O-C=O | 3.877 | chemicalbook.com |

Techniques for Monitoring Degradation Products (e.g., Diethylene Glycol Monobenzoate)

The primary degradation pathway for Diethylene Glycol Dibenzoate involves the hydrolysis of one of the ester bonds, resulting in the formation of Diethylene Glycol Monobenzoate and benzoic acid. researchgate.net The subsequent biodegradation of Diethylene Glycol Monobenzoate can be slow, leading to its accumulation. researchgate.net Various analytical techniques are utilized to monitor this degradation process by separating and identifying the parent compound and its metabolites.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating components of a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of Diethylene Glycol Dibenzoate and its degradation products. A reverse-phase (RP) HPLC method can be used with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, formic acid is often substituted for phosphoric acid. sielc.com In a study analyzing dietary formulations, HPLC with UV detection (HPLC-UV) was employed to quantify Diethylene Glycol Dibenzoate and its impurity, Diethylene Glycol Monobenzoate. hpa.gov.tw The method was validated for linearity, precision, specificity, and detection limits. hpa.gov.tw

Gas Chromatography (GC): GC, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is effective for analyzing glycols and their derivatives. GC-FID has been successfully used to quantify various glycols, including diethylene glycol. unit.no For more definitive identification, GC-MS provides detailed structural information based on the mass-to-charge ratio of fragmented ions. benchchem.com Pyrolysis-GC with a high-resolution time-of-flight mass spectrometer (Py-GC-HRTOFMS) has been used to identify pyrolysis products of Diethylene Glycol Dibenzoate. jeol.com

Hyphenated Mass Spectrometry Techniques

The coupling of chromatographic systems with mass spectrometry provides a high degree of sensitivity and specificity for the identification and quantification of degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a key analytical tool for monitoring the degradation of Diethylene Glycol Dibenzoate. High-pressure liquid chromatography-mass spectrometry was used for the determination of Diethylene Glycol Dibenzoate in surface and wastewater. nih.gov In biodegradation studies, Liquid Chromatography-Time of Flight Mass Spectrometry (LC-QTOF-MS) has been employed to identify biotransformation products, including the monoester metabolite of Diethylene Glycol Dibenzoate. The mass spectrum of the metabolite from Diethylene Glycol Dibenzoate degradation was found to be consistent with a monoester structure.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly specific for identifying and quantifying compounds like Diethylene Glycol Dibenzoate and its metabolites. benchchem.com The technique provides characteristic fragmentation patterns, with Diethylene Glycol Dibenzoate showing a molecular ion peak at an m/z of 314. benchchem.com In a study of pyrolysis products, several compounds not found in the NIST library database were identified using AI-based structural analysis of their GC-MS data. jeol.com

Research Findings on Degradation Monitoring

Studies have demonstrated the utility of these analytical methods in tracking the degradation of Diethylene Glycol Dibenzoate. In one aquatic toxicity study, an analytical method was used to measure the concentrations of both Diethylene Glycol Dibenzoate (DEGDB) and its degradation product, Diethylene Glycol Monobenzoate (DEGMB). europa.eu It was observed that over a 24-hour period, the concentration of DEGDB decreased while the concentration of DEGMB increased, confirming the degradation process. europa.eu

Biodegradation studies using microorganisms like Rhodococcus rhodochrous have shown that the initial step is the hydrolysis of an ester bond, leading to the formation of the corresponding monobenzoate and benzoic acid. researchgate.net The subsequent degradation of the Diethylene Glycol Monobenzoate was observed to be significantly slower, resulting in its accumulation. researchgate.net

The following tables summarize the analytical methodologies and findings from various studies.

Table 1: HPLC Methods for Analysis of Diethylene Glycol Dibenzoate and Degradation Products

| Analytical Technique | Column | Mobile Phase | Detection | Application | Reference |

| RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV/MS | Separation of Diethylene Glycol Dibenzoate and impurities. | sielc.com |

| HPLC-UV | Not Specified | Not Specified | UV | Quantification of Diethylene Glycol Dibenzoate and Diethylene Glycol Monobenzoate in diet formulations. | hpa.gov.tw |

Table 2: GC and MS Methods for Analysis of Diethylene Glycol Dibenzoate and Degradation Products

| Analytical Technique | Key Findings | Application | Reference |

| GC-MS | High specificity with a molecular ion peak for Diethylene Glycol Dibenzoate at m/z 314. | Quantification in environmental or polymer samples. | benchchem.com |

| Py-GC-HRTOFMS | Identification of pyrolysis products of Diethylene Glycol Dibenzoate not present in the NIST library. | Analysis of additives in vinyl acetate (B1210297). | jeol.com |

| LC-QTOF-MS | Identification of monoester metabolite from the degradation of Diethylene Glycol Dibenzoate. | Biotransformation studies. | |

| HPLC-MS | Determination of Diethylene Glycol Dibenzoate in surface and wastewater. | Environmental analysis. | nih.gov |

Theoretical and Computational Studies of Diethylene Glycol Dibenzoate Systems

Vapor-Liquid Equilibrium (VLE) Modeling